ROMP Reactivity: Direct Head-to-Head Kinetic Comparison with endo-DCPD
In ring-opening metathesis polymerization (ROMP) using Grubbs' catalyst, the reactivity of endo-1,2-dihydrodicyclopentadiene was directly compared to endo-dicyclopentadiene (endo-DCP) and exo-DCP. The activation parameters, determined via in situ NMR, show that endo-DCP and endo-1,2-dihydrodicyclopentadiene exhibit nearly identical reactivity, which is more than an order of magnitude lower than that of exo-DCP [1]. This indicates that the partial saturation of the norbornene double bond in endo-DCP does not alter the rate-determining steric interactions that govern ROMP kinetics.
| Evidence Dimension | ROMP reactivity rate (relative order of magnitude) |
|---|---|
| Target Compound Data | Reactivity similar to endo-dicyclopentadiene (endo-DCP) |
| Comparator Or Baseline | exo-Dicyclopentadiene (exo-DCP) |
| Quantified Difference | exo-DCP is >1 order of magnitude more reactive than both endo-DCP and endo-1,2-dihydrodicyclopentadiene |
| Conditions | Grubbs' catalyst, in situ NMR monitoring |
Why This Matters
This direct evidence confirms that 5,6-dihydrodicyclopentadiene cannot be substituted with exo-DCP for applications requiring slower, more controlled ROMP kinetics.
- [1] Rule, J. D., & Moore, J. S. (2002). ROMP Reactivity of endo- and exo-Dicyclopentadiene. Macromolecules, 35(21), 7878–7882. doi:10.1021/ma0209489 View Source
